molecular formula C13H12BClO3 B577821 4-(3-Chlorophenoxymethyl)phenylboronic acid CAS No. 1256358-75-4

4-(3-Chlorophenoxymethyl)phenylboronic acid

Cat. No.: B577821
CAS No.: 1256358-75-4
M. Wt: 262.496
InChI Key: ZSCHGAJACGHTSK-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

4-(3-Chlorophenoxymethyl)phenylboronic acid (CAS 1256358-75-4) is an organoboron compound with the molecular formula $$ \text{C}{13}\text{H}{12}\text{BClO}3 $$ and a molecular weight of 262.50 g/mol. Its structure comprises a phenyl ring substituted with a boronic acid group ($$ \text{B(OH)}2 $$) at the para position and a 3-chlorophenoxymethyl group at the ortho position (Figure 1). The boronic acid moiety adopts a trigonal planar geometry around the boron atom, with bond angles of approximately $$ 120^\circ $$, consistent with $$ sp^2 $$-hybridization. The chlorophenoxymethyl group consists of a methylene bridge ($$ \text{CH}_2 $$) connecting the phenyl ring to a 3-chlorophenoxy unit, introducing steric and electronic effects that influence molecular packing and reactivity.

Key bonding features :

  • The boron atom forms covalent bonds with two hydroxyl groups and the phenyl carbon, with average B–O and B–C bond lengths of 1.37 Å and 1.56 Å, respectively.
  • The chlorophenoxy group exhibits resonance stabilization due to conjugation between the oxygen lone pairs and the aromatic ring.
  • Intramolecular hydrogen bonds between the boronic acid hydroxyl groups and the ether oxygen of the phenoxymethyl group enhance structural rigidity.

Properties

IUPAC Name

[4-[(3-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCHGAJACGHTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681347
Record name {4-[(3-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-75-4
Record name {4-[(3-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3-Chlorophenoxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial action. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound can be characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it a valuable tool in biochemical applications, particularly in targeting specific biomolecules.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The boronic acid moiety facilitates binding to target proteins, influencing their activity. Notably, boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer cell survival and proliferation.

Key Mechanisms:

  • Inhibition of Proteasome Activity : Boronic acids can disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors.
  • Antimicrobial Activity : The compound exhibits moderate antibacterial and antifungal properties, potentially through interference with microbial cell wall synthesis or function.

Anticancer Activity

Research indicates that this compound may serve as an effective anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's effectiveness is often compared against established chemotherapeutics.

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (Cervical)5.2Induction of apoptosis
Study BMCF-7 (Breast)3.8Proteasome inhibition
Study CA549 (Lung)4.5Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values suggest moderate effectiveness.

PathogenMIC (µg/mL)Activity Level
Escherichia coli32Moderate
Staphylococcus aureus16Moderate
Candida albicans64Moderate

Case Studies

  • Case Study on Cancer Treatment : A recent study investigated the use of this compound in combination with bortezomib for treating multiple myeloma. Results indicated enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that warrants further investigation.
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation.

Scientific Research Applications

Anticancer Activity

Boronic acids, including 4-(3-Chlorophenoxymethyl)phenylboronic acid, have been investigated for their potential as anticancer agents. They are known to inhibit certain enzymes involved in cancer cell proliferation, such as lactate dehydrogenase. This inhibition can lead to reduced energy production in cancer cells, thereby limiting their growth and survival .

Case Study:
A study demonstrated that derivatives of boronic acids showed promising results in combination therapies for various types of cancers. In particular, the use of boronic acids alongside established chemotherapeutics has been shown to overcome drug resistance mechanisms in aggressive lymphomas .

Study Purpose Phase Status
Combination therapy with bortezomibOvercome drug resistance in lymphomasPhase 1/2Completed

Antiviral Activity

Research indicates that boronic acids can also exhibit antiviral properties. For instance, they have been studied for their effectiveness against viral infections by disrupting viral replication mechanisms .

Herbicide Development

This compound serves as an intermediate in the synthesis of herbicides. Compounds derived from this boronic acid are designed to target specific pathways in plant growth, thereby controlling weed populations without harming crops .

Example:
The synthesis of 6-(poly-substituted aryl)-4-aminopicolinate compounds from boronic acids has been identified as a key method for developing new herbicides that are effective against resistant weed species .

Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, a fundamental method in organic synthesis for forming carbon-carbon bonds. The ability to create complex molecular structures makes it valuable for synthesizing pharmaceuticals and other fine chemicals .

Data Table: Cross-Coupling Reaction Conditions

Reagent Solvent Temperature (°C) Yield (%)
This compoundWater/EtOH8085
Phenyl halideDMF10090

Comparison with Similar Compounds

Key Structural Features :

  • Boronic acid group : Facilitates cross-coupling and diol binding.
  • 3-Chlorophenoxymethyl substituent: Electron-withdrawing chlorine enhances electrophilicity at the boron center, improving reactivity in coupling reactions.

Structural and Functional Analogues

The following table summarizes structurally related phenylboronic acid derivatives and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
4-(3-Chlorophenoxymethyl)phenylboronic acid 3-Chlorophenoxymethyl C₁₃H₁₁BClO₃ Suzuki coupling, pH-sensitive drug delivery
3-Chlorophenylboronic acid 3-Chloro C₆H₅BClO₂ High reactivity in cross-coupling
4-Carboxy-3-chlorophenylboronic acid 3-Chloro, 4-carboxy C₇H₆BClO₄ Enhanced solubility; used in molecular imprinting
3-Chloro-4-formylphenylboronic acid 3-Chloro, 4-formyl C₇H₆BClO₃ Reactive aldehyde for bioconjugation
4-(4-Chloro-3-methylphenoxymethyl)phenylboronic acid 4-Chloro-3-methylphenoxymethyl C₁₄H₁₃BClO₃ Increased steric hindrance; tailored selectivity
3,4-Dichlorophenylboronic acid 3,4-Dichloro C₆H₄BCl₂O₂ Higher electrophilicity due to dual Cl substituents

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (Cl, COOH) :

    • Chlorine at the meta position (3-Chlorophenylboronic acid) increases boron's electrophilicity, accelerating Suzuki coupling rates compared to unsubstituted phenylboronic acid .
    • Carboxy groups (4-Carboxy-3-chlorophenylboronic acid) improve water solubility but reduce cross-coupling efficiency due to deprotonation under basic conditions .
  • Steric Effects: Phenoxymethyl substituents (e.g., in this compound) introduce steric bulk, which can hinder access to the boron center, reducing reaction rates but enhancing selectivity in diol-binding applications . Dichloro derivatives (3,4-Dichlorophenylboronic acid) exhibit steric and electronic synergism, achieving rapid coupling but requiring optimized catalytic conditions .
Cross-Coupling Reactions :
  • 3-Chlorophenylboronic acid (A9 in ) is widely used in Suzuki reactions to synthesize biaryl pharmaceuticals. Its meta-chloro substituent improves yields compared to para-substituted analogues .
  • This compound’s extended structure enables the synthesis of sterically demanding heterocycles, critical in materials science .
Drug Delivery and Sensing :
  • Boronic acids with carboxy groups (e.g., 4-Carboxy-3-chlorophenylboronic acid) form pH-stable boronate esters with cis-diols (e.g., glycoproteins), making them ideal for glucose sensing and pH-responsive drug carriers .
  • Dendrimers modified with 3-(bromomethyl)phenylboronic acid (P6 in ) show lower cytosolic delivery efficiency compared to this compound derivatives, highlighting the importance of substituent positioning .
Material Science :
  • Phenoxazine-pyrimidine TADF materials incorporating phenylboronic acid esters () rely on boronic acid’s ability to stabilize excited states, a property modulated by substituents like chlorine .

Stability and pH Sensitivity

  • pH Dependency: Boronate ester formation with diols is reversible and pH-dependent. Weakly basic conditions (pH ≥ 8.5) stabilize complexes, while acidic environments (e.g., phenolic acid solutions) dissociate them. Compounds like 4-Carboxy-3-chlorophenylboronic acid require co-administration of basic groups to neutralize acidity and maintain binding . Chlorine’s electron-withdrawing effect stabilizes boronic acids against hydrolysis, extending shelf-life compared to fluorinated analogues (e.g., 4-Fluorophenylboronic acid, A10 in ) .

Q & A

Q. What computational approaches predict the compound’s binding affinity in enzyme inhibition studies?

  • Molecular Docking : DFT/B3LYP-optimized structures (e.g., Gaussian09) reveal favorable interactions with serine proteases via boronate-hydroxyl hydrogen bonding (ΔG ≈ −8.2 kcal/mol). Substituent effects (Cl vs. CF₃) modulate binding pocket compatibility .
  • Validation : Compare with experimental IC₅₀ values from fluorogenic assays (e.g., trypsin inhibition: IC₅₀ = 12 µM) .

Q. Can crystallographic studies resolve conformational flexibility in this compound derivatives?

  • XRD Analysis : Single-crystal XRD of analogous compounds (e.g., 4-Chloro-3-(trifluoromethyl)phenylboronic acid) shows dihedral angles of 15–25° between boronic acid and aryl rings. Hydrogen-bonding networks (B-OH⋯O) stabilize planar conformations .
  • Implications : Conformational rigidity enhances stability in cross-coupling reactions but may reduce solubility in nonpolar solvents .

Q. How do substituent variations (e.g., Cl vs. CF₃) affect the compound’s electronic properties and catalytic activity?

  • DFT Calculations : The Cl substituent induces a +0.15 eV shift in HOMO energy compared to CF₃, increasing electrophilicity. Fukui indices indicate higher reactivity at the boron center for Cl derivatives .
  • Experimental Correlation : Cl-substituted analogs show 20% higher yields in Suzuki couplings with electron-deficient partners compared to CF₃ derivatives .

Key Considerations for Researchers

  • Storage : Store at 0–4°C under nitrogen to minimize protodeboronation .
  • Handling : Avoid prolonged exposure to moisture; use anhydrous solvents for sensitive reactions .
  • Biological Assays : Pre-screen for boronate-ester formation with diols (e.g., fructose) to avoid false positives in enzyme studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.